molecular formula C9H18O2 B1268087 Tert-butyl 2-methylbutanoate CAS No. 16537-12-5

Tert-butyl 2-methylbutanoate

Cat. No. B1268087
CAS RN: 16537-12-5
M. Wt: 158.24 g/mol
InChI Key: LPSJKZWOLKMCCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 2-methylbutanoate and related compounds involves various methodologies, including polymerization and chemical modification reactions. For instance, a micellar polymerization method has been utilized to synthesize responsive associative terpolymers involving sodium-3-acrylamido-3-methylbutanoate, demonstrating the versatility of similar structures in polymer science (McCormick, Middleton, & Grady, 1992). Another approach involves using cyclohexa-1,4-dienes with a tert-butyl group to function as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing innovative methods to incorporate tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl 2-methylbutanoate and its derivatives has been elucidated through various analytical techniques. X-ray crystallography and spectroscopy studies have contributed to understanding the conformation and packing of molecules in the solid state, revealing significant details about their structural characteristics (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Chemical Reactions and Properties

Tert-butyl 2-methylbutanoate participates in a range of chemical reactions, illustrating its reactivity and potential as a synthetic intermediate. For example, its derivatives have been involved in conjugate addition reactions, providing a pathway for the synthesis of complex organic molecules with high enantioselectivity (Nishimura & Tomioka, 2002). These reactions highlight the compound's utility in constructing stereocenters, essential for developing pharmaceuticals and biologically active molecules.

Physical Properties Analysis

The physical properties of tert-butyl 2-methylbutanoate, such as melting points, boiling points, and solubility, are crucial for its application in material science and chemistry. Studies focusing on the glass-forming properties of related compounds underscore the importance of understanding these characteristics to predict and manipulate the behavior of tert-butyl 2-methylbutanoate in various environments (Dette, Qi, Schröder, Godt, & Koop, 2014).

Chemical Properties Analysis

The chemical properties of tert-butyl 2-methylbutanoate, including reactivity with different reagents and under various conditions, have been a subject of research. For instance, the interaction of tert-butyl isocyanide with trifluoro-4-aryl-butane-2,4-diones has led to the synthesis of new trifluoromethylated furan derivatives, showcasing the compound's role in generating structurally diverse and functionally rich molecules (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Scientific Research Applications

1. Environmental and Biodegradable Applications

Tert-butyl 2-methylbutanoate is explored for its potential in environmentally friendly applications. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced from tert-butyl 3,4-epoxybutanoate and CO2 using cobalt(III) salen catalysts. This copolymer demonstrates high biocompatibility and degradability, hinting at its use in eco-friendly materials (Tsai, Wang, & Darensbourg, 2016).

2. Chemical Synthesis and Pharmaceutical Research

The tert-butyl group, including derivatives like tert-butyl 2-methylbutanoate, is frequently used in medicinal chemistry. However, its incorporation can lead to challenges like increased lipophilicity and decreased metabolic stability. Studies comparing tert-butyl with other substituents in drug analogues provide insights for drug discovery and optimization (Westphal et al., 2015).

3. Catalysis and Industrial Chemistry

In industrial chemistry, tert-butyl compounds like 2-methylbutanoate are studied for their role in catalysis and reactions. For instance, the use of tert-butyl halides as promoters in isobutane/2-butene alkylation reactions with Lewis-acidic chloroaluminate ionic liquid catalysts is examined. This research contributes to the understanding of reaction mechanisms and the development of more efficient industrial processes (Aschauer et al., 2011).

4. Molecular Biology and Biochemistry

Tert-butyl 2-methylbutanoate's derivatives are utilized in molecular biology and biochemistry for the synthesis of complex molecules. For example, studies on the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid using tert-butyl (E)-crotonate show its potential in producing biologically relevant molecules (Bunnage et al., 2003).

Safety And Hazards

Tert-butyl 2-methylbutanoate has several hazard statements including H226, H315, H319, and H335 . These indicate that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-6-7(2)8(10)11-9(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSJKZWOLKMCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335183
Record name tert-butyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methylbutanoate

CAS RN

16537-12-5
Record name tert-butyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methylbutanoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

15.0 g (124.4 mmol) of 2-methylbutyryl chloride were dissolved in 150 ml of abs. THF and cooled to 0° C., and 114 ml (114 mmol) of a 1 M solution of potassium tert-butylate in THF were added dropwise. After the addition had ended, the mixture was stirred at 0° C. for 1 h and then at RT for h, and about half of the solvent was then removed under reduced pressure. After addition of diethyl ether, sat. sodium bicarbonate solution was added dropwise with vigorous stirring. After phase separation, the aqueous phase was extracted with diethyl ether, and the combined organic phases were washed with sat. sodium carbonate solution, dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by vacuum distillation (19 mm Hg, 40-45° C.). This gave a total of 6.35 g of the target product (32.3% of theory).
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Yield
32.3%

Synthesis routes and methods IV

Procedure details

To a solution of t-butyl alcohol (40.7 g, 549 mmol), Et3N (70 mL, 505 mmol), and DMAP (0.366 mL, 3 mmol) in anhydrous CH2Cl2 (100 mL) at 0° C. was added 2-methyl-butyryl chloride (38 g from step 1). The reaction was stirred at 0° C. for 2 h and then room temperature overnight. The cloudy reaction mixture was filtered through celite and concentrated. The residue was diluted with Et2O and washed with 0.1 N HCl. The organic layer was dried (MgSO4), filtered, and concentrated. The residue was distillated at ˜100° C. bath temperature under weak in-house vacuum twice to give the desired 2-methyl-butyric acid tert-butyl ester 2-2 as a clear oil (42 g, ˜85% purity by 1HNMR analysis). 1HNMR (CDCl3, 500 Hz): 2.28-2.20 (m 1H), 1.68-1.56 (m, 1H), 1.44 (s, 9H), 1.46-1.37 (m, 1H), 1.44 (s, 9H), 1.09 (d, J=7.0 hz, 3H), 0.9 (t, J=7.3 Hz, 3H).
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Synthesis routes and methods V

Procedure details

To a stirred solution of 2-methylbutanoic acid (1.029 Ml, 8.29 mmol) in DCM (10 Ml) was added potassium tert-butoxide (20 wt % in THF) (4.66 Ml, 8.29 mmol) dropwise at 0° C. The resulting suspension was allowed to warm to room temperature, and stirred for 1.5 hr. The reaction mixture was diluted with DCM (10 Ml), MP-®Trisamine Resin (3.86 g, 3.22 mMol/g; Argonaut Technologies, Inc.) was added, and the resulting suspension was stirred at room temperature for 1.5 hours. The resin was removed by vacuum filtration, and the resulting filtrate was washed with 1 N NaOH (1×20 Ml). The organic layer was dried over magnesium sulfate, filtered, and concentrated to afford tert-butyl 2-methylbutanoate. 1H NMR (500 MHz, CDCl3) δ 2.24 (sextet, 1H), 1.61 (m, 1H), 1.44-1.39 (overlapping s, m, 10H), 1.09 (d, 3H), 0.90 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Martínez, A Hernández, C Moraga, P Tejero… - LWT, 2022 - Elsevier
The aim of this study was to investigate changes in the volatile organic compound (VOC) profile of apples cv. ‘Golden Delicious’ associated with mechanical damage. The performance …
Number of citations: 5 www.sciencedirect.com
KH Engel - Capillary Gas Chromotography in Food Control and …, 2020 - books.google.com
Optical activity is a ubiquitous phenomenon in the chemistry of natural systems. Accordingly there are many chiral molecules among the naturally occurring flavor and aroma compounds…
Number of citations: 2 books.google.com
P Schreier - 2019 - books.google.com
Many important food aromas originate via biochemical pathways. These path-ways comprise microbial reactions, endogenous and exogenous enzymic action, and plant metabolism. In …
Number of citations: 12 books.google.com
SD Arthur, HK Chenault - Handbook of Pyrrolidone and …, 2021 - books.google.com
Pyrrolidones and caprolactams are important molecules, serving functions ranging from their use as solvents and surfactants to their occurrence in natural products and drugs. They are …
Number of citations: 2 books.google.com
EI Echeverri Jiménez - 2015 - repositorio.uniandes.edu.co
Éste documento describe el trabajo realizado durante 15 meses (Agosto 2013-Octubre 2014) en el laboratorio de Síntesis Orgánica Bio-y Órganocatálisis de la Universidad de Los …
Number of citations: 0 repositorio.uniandes.edu.co

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